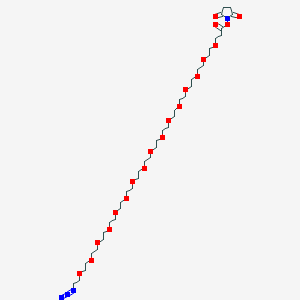
PC-PEG11-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PC-PEG11-Azide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
準備方法
Synthetic Routes and Reaction Conditions
PC-PEG11-Azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The process typically begins with the functionalization of PEG with azide groups. This is achieved by reacting PEG with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under mild conditions to ensure the stability of the azide groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as column chromatography and recrystallization to obtain high-purity this compound suitable for research and development applications .
化学反応の分析
Types of Reactions
PC-PEG11-Azide primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and an alkyne group, forming a stable triazole linkage.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN, also forming a triazole linkage.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are used in various applications, including drug delivery and bioconjugation .
科学的研究の応用
PC-PEG11-Azide has a wide range of applications in scientific research:
作用機序
PC-PEG11-Azide exerts its effects through click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. In the context of PROTACs, the linker joins two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
PC-PEG11-Azide is unique due to its polyethylene glycol backbone, which imparts water solubility and biocompatibility. Similar compounds include:
PC-PEG4-Azide: A shorter PEG linker with similar click chemistry properties.
PC-PEG8-Azide: An intermediate-length PEG linker with similar applications.
PC-PEG12-Azide: A longer PEG linker offering increased flexibility and solubility.
This compound stands out due to its optimal length, balancing flexibility and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[5-(1-hydroxyethyl)-2-methoxy-4-nitrophenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N5O17/c1-32(43)33-30-36(35(47-2)31-34(33)42(45)46)59-7-3-4-37(44)39-5-8-48-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-6-40-41-38/h30-32,43H,3-29H2,1-2H3,(H,39,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHIPHHAKWDGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N5O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)
